1-Amino-2,2-dimethylcyclopentanecarboxylic acid

Beschreibung

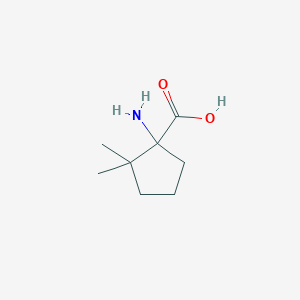

1-Amino-2,2-dimethylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a cyclopentane derivative with an amino group and a carboxylic acid group attached to the cyclopentane ring

Eigenschaften

IUPAC Name |

1-amino-2,2-dimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)4-3-5-8(7,9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONXTJHHDSTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889941-89-3 | |

| Record name | 1-amino-2,2-dimethylcyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Dieckmann Cyclization of Diesters

The Dieckmann cyclization, an intramolecular ester condensation, has been widely employed to construct five-membered rings. For 1-amino-2,2-dimethylcyclopentanecarboxylic acid, this approach begins with a diester precursor such as diethyl 3-oxo-2,2-dimethylpentanedioate. Under basic conditions (e.g., potassium tert-butoxide in THF), the ester undergoes cyclization to form a cyclopentanone intermediate. Subsequent functional group interconversions introduce the amino and carboxylic acid moieties.

A critical challenge lies in positioning the geminal methyl groups during the cyclization step. Easton et al. demonstrated that steric hindrance from bulky substituents can favor transannular cyclization, albeit with reduced yields (~50–60%). For the target compound, optimizing the base strength and reaction temperature (typically 0–25°C) is essential to suppress side reactions such as retro-aldol decomposition.

Michael-Dieckmann Tandem Reaction

Inspired by the synthesis of 2-substituted cyclobutane amino acids, a Michael-Dieckmann tandem reaction offers a route to the cyclopentane core. Methyl 2-acetamidoacrylate reacts with ketene diethyl acetal in a conjugate addition, followed by cyclization to yield a bicyclic intermediate. Hydrogenation of the exocyclic double bond (e.g., using H₂/Pd-C) and hydrolysis of the acetamide group then furnish the amino acid.

While this method provides stereochemical control, the hydrogenation step requires careful optimization to avoid over-reduction or epimerization. Homogeneous catalysts like Wilkinson’s catalyst [(Ph₃P)₃RhCl] may improve selectivity, though yields remain moderate (55–65%).

Enzymatic Asymmetrization of Prochiral Precursors

Pig Liver Esterase (PLE)-Mediated Hydrolysis

Enzymatic asymmetrization, as demonstrated for 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, can be adapted for cyclopentane derivatives. A prochiral diester such as bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopentane-1,1-dicarboxylate undergoes selective hydrolysis by PLE, yielding a monoacid with high enantiomeric excess (>95%). The remaining ester group is then converted to the amino group via Curtius rearrangement (using diphenylphosphoryl azide) and hydrolysis.

Key advantages include excellent stereoselectivity and mild reaction conditions. However, synthesizing the prochiral diester precursor requires multi-step chemistry, including cyclopropanation or cyclopentane ring formation via MIRC (Michael-Induced Ring Closure) reactions.

Nitro Group Reduction Strategies

Alkylation-Cyclization of Nitroacetate Esters

A patent by CN103864635A outlines a general method for cyclic amino acids via nitro group reduction. For this compound, ethyl nitroacetate reacts with 1,5-dibromopentane in the presence of a base (e.g., Na₂CO₃) to form a nitro-substituted cyclopentane derivative. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, followed by ester hydrolysis (NaOH/EtOH) to yield the carboxylic acid.

This method offers scalability but suffers from moderate enantioselectivity unless chiral auxiliaries or resolution steps are incorporated. Typical yields range from 45–60%, with purification via recrystallization in ethanol.

Curtius Rearrangement for Amino Group Installation

Acyl Azide Formation and Rearrangement

The Curtius rearrangement, employed successfully for cyclopropane amino acids, involves converting a carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine. For the cyclopentane analog, 2,2-dimethylcyclopentane-1,1-dicarboxylic acid is first mono-esterified, and the free acid is treated with diphenylphosphoryl azide (DPPA) to form the acyl azide. Heating in toluene induces rearrangement, and subsequent ethanolysis gives the ethoxycarbonyl-protected amine. Final alkaline hydrolysis (6N NaOH) removes protecting groups, yielding the target amino acid.

This method excels in stereoretention but requires handling hazardous azides. Yields for analogous systems are ~50–70%.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Dieckmann Cyclization | Cyclization, oxidation, hydrolysis | 50–60% | Low | Moderate |

| Enzymatic Asymmetrization | Enzymatic hydrolysis, Curtius reaction | 60–70% | >95% ee | High |

| Nitro Reduction | Alkylation, reduction, hydrolysis | 45–60% | Racemic | Low |

| Curtius Rearrangement | Acyl azide formation, rearrangement | 50–70% | High | High |

Analyse Chemischer Reaktionen

1-Amino-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Amino-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Amino-2,2-dimethylcyclopentanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2,2-dimethylcyclopentanecarboxylic acid can be compared with other similar compounds, such as:

2,2-Dimethylcyclopentanecarboxylic acid:

1-Amino-2-methylcyclopentanecarboxylic acid: Has a different substitution pattern on the cyclopentane ring, leading to variations in chemical behavior and biological activity.

Cyclopentanecarboxylic acid: A simpler structure without the dimethyl and amino groups, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Biologische Aktivität

1-Amino-2,2-dimethylcyclopentanecarboxylic acid (CAS number 889941-89-3) is an organic compound characterized by its unique cyclopentane structure, which includes a carboxylic acid group and an amino group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of approximately 157.21 g/mol. This compound is notable for its steric properties due to the presence of two methyl groups attached to the cyclopentane ring, which may influence its biological activity and potential applications in medicinal chemistry and food science.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological systems. The presence of both an amino and a carboxylic acid group enables this compound to participate in biochemical reactions typical of amino acids, such as acting as a substrate or inhibitor in enzyme-catalyzed processes.

Potential Applications:

- Medicinal Chemistry : The compound may be used in drug synthesis due to its ability to modify the structure of biologically active molecules, potentially enhancing their efficacy and reducing side effects.

- Food Science : It can be incorporated into food products to improve taste and nutritional value, leveraging its amino acid properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Amino-cyclopentanecarboxylic acid | Cyclopentane with one amino and one carboxyl group | Lacks methyl substitution; simpler structure |

| 2-Amino-2-methylpropanoic acid | Branched chain amino acid | More branched than cyclic; different reactivity |

| 3-Amino-3-methylbutanoic acid | Similar branched structure | Higher degree of branching; distinct sterics |

The unique cyclopentane framework combined with dual methyl substitutions in this compound may influence both its physical properties and biological activity compared to these similar compounds.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could act as an inhibitor for certain enzymes, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Pharmacological Properties

Another research focused on the pharmacological properties of this compound. In vitro tests demonstrated that it exhibited moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent. Further studies are needed to explore its efficacy in vivo and its mechanism of action at the molecular level.

Q & A

Q. How can researchers optimize the synthetic route for 1-Amino-2,2-dimethylcyclopentanecarboxylic acid to improve yield and stereochemical purity?

- Methodological Answer : The synthesis of cyclopentane-based amino acids often involves multi-step strategies, including cyclopropane ring expansion or stereoselective cyclization. For example, cyclopropane precursors can undergo ring-opening/ring-expansion reactions using nucleophilic agents like ammonia derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly influence stereochemical outcomes. Protecting groups (e.g., Boc for amines) are critical to prevent unwanted side reactions . Kinetic monitoring via <sup>1</sup>H NMR during intermediate steps helps identify bottlenecks, such as incomplete oxidation of alcohol intermediates to carboxylic acids .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm stereochemistry and detect impurities. For example, ABX spin systems in <sup>1</sup>H NMR indicate geminal substituents on the cyclopentane ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for enantiopure samples .

- HPLC : Chiral columns assess enantiomeric excess (>98% ee is achievable via enzymatic resolution) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–10) at 25°C–37°C. Cyclopentane derivatives with amino and carboxylic acid groups exhibit pH-dependent decomposition. For instance, at neutral pH (7.0), intramolecular cyclization or decarboxylation may occur, monitored via <sup>19</sup>F NMR (if fluorinated analogs are used) or UV-Vis spectroscopy. Half-life calculations under varying conditions help identify optimal storage buffers .

Advanced Research Questions

Q. What experimental approaches can elucidate interactions between this compound and ACC deaminase?

- Methodological Answer :

- Enzyme Kinetics : Measure inhibition constants (Ki) using progress curves. For example, rac-DFACC (a cyclopropane analog) showed Ki = 120 ± 40 nM for ACC deaminase, determined by fitting lag-phase data from <sup>1</sup>H NMR time courses .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.

- Crystallography : Co-crystallization with the enzyme reveals binding modes and active-site interactions .

Q. How can conflicting data on decomposition pathways of cyclopentane-based amino acids be resolved?

- Methodological Answer : Contradictory mechanisms (e.g., acid-catalyzed vs. solvent-assisted pathways) require isotopic labeling and kinetic isotope effects (KIEs). For example, D2O vs. H2O experiments distinguish proton-transfer steps. Computational modeling (DFT) identifies transition-state geometries and stabilizes intermediates like β-fluorocarbanions observed in cyclopropane analogs .

Q. What strategies identify transient intermediates during the decomposition of this compound?

- Methodological Answer :

- Trapping Experiments : Add nucleophiles (e.g., thiols) to stabilize reactive intermediates.

- Time-Resolved Spectroscopies : Stopped-flow UV-Vis or rapid-injection NMR captures short-lived species. For example, α-keto acid intermediates from DFACC decomposition were detected via <sup>13</sup>C NMR .

- ESI-MS/MS : Fragmentation patterns correlate with proposed intermediates .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., ACC deaminase).

- Molecular Dynamics (MD) : Simulate conformational changes in enzyme-inhibitor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.